molecular formula C12H24N2O2 B11876204 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate CAS No. 1440962-05-9

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate

Cat. No.: B11876204
CAS No.: 1440962-05-9
M. Wt: 228.33 g/mol
InChI Key: UIGXPQLKWTUBAQ-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate, often supplied as its hydrochloride salt (CAS 1956310-60-3), is a valuable protected intermediate in organic and medicinal chemistry research . This compound belongs to the 1,4-diazepane family, a class of seven-membered rings containing two nitrogen atoms, which are privileged scaffolds in drug discovery . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, allowing for further synthetic manipulation on other parts of the molecule before selective deprotection . Derivatives of 1,4-diazepane are key building blocks in the synthesis of biologically active molecules, including isoquinoline derivatives that have been investigated for potential applications in preventing and treating cerebrovascular disorders and glaucoma . With a molecular formula of C12H25ClN2O2 and a molecular weight of 264.79 g/mol, this chemical building block is characterized by its specific SMILES code: O=C(N1CCNCC(C)(C)C1)OC(C)(C)C.[H]Cl . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in the development of novel synthetic routes and for the exploration of new pharmacologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1440962-05-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14/h13H,6-9H2,1-5H3

InChI Key

UIGXPQLKWTUBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Dimethyl Carbonyl Precursors

The cyclocondensation of 1,3-diaminopropane with 2,2-dimethyl-1,3-diketones under reductive amination conditions represents a foundational approach. This method leverages the reactivity of amines with carbonyl groups to form the diazepane backbone. For example, acetone (propan-2-one) reacts with 1,3-diaminopropane in the presence of sodium cyanoborohydride, facilitating imine formation and subsequent reduction to yield 6,6-dimethyl-1,4-diazepane . The intermediate amine is then protected using tert-butyl chloroformate in dichloromethane with triethylamine as a base, achieving the Boc-protected product in yields exceeding 85% .

Key Reaction Conditions

StepReagentsSolventTemperatureYield
Cyclocondensation1,3-Diaminopropane, acetone, NaCNBH₃MeOH25°C70–75%
Boc Protectiontert-Butyl chloroformate, Et₃NDCM0°C → 25°C85–90%

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-alkylation.

Ugi Multicomponent Reaction (MCR) Followed by Cyclization

Adapting the Ugi-4-component reaction (Ugi-4CR), researchers have synthesized diazepane scaffolds by combining Boc-glycinal, isocyanides, carboxylic acids, and amines . For 6,6-dimethyl derivatives, dimethyl-substituted aldehydes (e.g., 3,3-dimethylbutanal) are employed as the carbonyl component. Post-Ugi reaction, the Boc group is cleaved using trifluoroacetic acid (TFA), and the free amine undergoes intramolecular cyclization to form the diazepane ring. Microwave-assisted Ugi reactions reduce reaction times from 48 hours to 30 minutes, enhancing efficiency .

Example Protocol

  • Ugi-4CR : Combine 3,3-dimethylbutanal (1 equiv), tert-butyl isocyanide (1 equiv), glycine derivative (1 equiv), and benzoic acid (1 equiv) in methanol under microwave irradiation (100°C, 30 min).

  • Deprotection : Treat intermediate with 10% TFA in DCE at 40°C overnight.

  • Cyclization : Neutralize with NaHCO₃ and stir at room temperature for 12 hours.

This method introduces four points of diversity, enabling tailored substitutions on the diazepane core .

Alkylation of Pre-formed Diazepane Derivatives

Pre-formed 1,4-diazepane can be alkylated at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate. For instance, treatment of 1,4-diazepane with excess methyl iodide in the presence of potassium carbonate in acetonitrile yields 6,6-dimethyl-1,4-diazepane . Subsequent Boc protection using tert-butyl chloroformate in dichloromethane affords the target compound.

Optimization Insights

  • Solvent : Acetonitrile outperforms THF due to better solubility of intermediates.

  • Base : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

  • Yield : 65–70% after two alkylation steps, with purification via column chromatography (SiO₂, EtOAc/hexane) .

Reductive Amination of keto-Amine Intermediates

A less conventional but effective route involves reductive amination of keto-amine precursors. For example, reacting 4-aminobutan-2-one with 1,3-diaminopropane in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) catalyzes the formation of 6,6-dimethyl-1,4-diazepane. The Boc group is then introduced via standard procedures .

Advantages and Limitations

  • Advantages : High atom economy and mild conditions.

  • Limitations : Requires high-pressure hydrogenation equipment and yields (~60%) are lower than other methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityComplexityKey Reference
Cyclocondensation70–85HighLow
Ugi MCR + Cyclization60–75ModerateModerate
Alkylation65–70HighLow
Reductive Amination55–60LowHigh

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is preferred due to its compatibility with continuous flow reactors. Recent advancements demonstrate that coupling automated synthesis platforms with in-line purification (e.g., simulated moving bed chromatography) achieves throughputs of 1–5 kg/day with ≥98% purity . Hazard mitigation strategies include substituting NaCNBH₃ with safer alternatives like STAB (sodium triacetoxyborohydride) and employing closed-system reactors to handle volatile reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthetic Applications

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The compound's structural features allow it to be a building block for more complex molecules, making it valuable in medicinal chemistry.

Pharmacological Potential

While specific biological activities of this compound are not extensively documented, related diazepane structures have been investigated for various pharmacological properties:

  • Anxiolytics : Compounds similar to this diazepane have shown potential as anxiolytic agents.
  • Anticonvulsants : The diazepane framework is often explored for its anticonvulsant properties.
  • Muscle Relaxants : Similar compounds have been studied for their muscle relaxant effects.

Case Studies and Research Findings

Research into the applications of this compound indicates its potential in medicinal chemistry:

  • Pharmaceutical Development : As an intermediate in drug synthesis, it has been used to create novel compounds targeting neurological disorders.
  • Agrochemical Applications : Its stability and reactivity make it suitable for developing agrochemicals that require specific structural characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate

  • Structure : Features a single methyl group at position 5 (vs. dimethyl at position 6 in the target compound).
  • Synthesis : Prepared via hydrogenation of a precursor using 10% Pd/C under H₂, yielding 87% as a yellow oil .
  • Chirality : Exhibits specific optical rotation ([α]D¹⁸ +16.2), indicating stereochemical influence from the R-configuration at position 5 .

tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

  • Structure : Contains difluoro groups at position 6 (vs. dimethyl).
  • Properties : Fluorine’s electronegativity increases polarity and metabolic stability compared to methyl groups, which are electron-donating and lipophilic. This could enhance bioavailability in drug candidates .
  • Purity : Reported at 95% (CAS listed), comparable to typical yields for Boc-protected diazepanes .

tert-Butyl (R)-6-allyl-6-(3-methoxy-3-oxopropyl)-4-(4-methoxybenzoyl)-5-oxo-1,4-diazepane-1-carboxylate

  • Structure : Complex substituents, including an allyl group, a methoxycarbonylpropyl chain, and a 4-methoxybenzoyl group at position 4. A ketone at position 5 introduces additional reactivity.
  • Synthesis : Utilizes Pd₂(dba)₃ and (S)-[(CF₃)₃]t-BuPHOX catalysts for allylation, highlighting divergent synthetic strategies compared to hydrogenation methods for simpler analogs .
  • Applications : Serves as a precursor in the synthesis of aleutianamine, underscoring the role of functionalized diazepanes in natural product synthesis .

Research Implications

  • Drug Design: The dimethyl substitution in the target compound may improve binding to hydrophobic pockets in target proteins compared to fluorinated or mono-methylated analogs.
  • Synthetic Flexibility : The Boc group allows for deprotection under mild acidic conditions, enabling downstream functionalization—a shared advantage across analogs .
  • Unresolved Questions : Toxicity and ecological impact data for the dimethyl-substituted variant remain gaps in the literature, necessitating further study .

Biological Activity

Chemical Identity
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate, with the CAS number 1440962-05-9, is a chemical compound characterized by the molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of 228.33 g/mol. It is commonly used in various chemical syntheses and has garnered interest for its potential biological activities.

Pharmacological Properties

Research into the biological activity of this compound indicates several pharmacological properties that may be beneficial in medicinal chemistry:

  • Anticonvulsant Activity : Compounds with similar diazepane structures have been studied for their anticonvulsant effects. The presence of the diazepane ring may contribute to this activity by modulating neurotransmitter systems, particularly GABAergic pathways.
  • Potential Anticancer Effects : Preliminary studies suggest that derivatives of diazepane compounds exhibit cytotoxic effects against various cancer cell lines. Further research is required to elucidate the specific mechanisms and efficacy of this compound in cancer therapy.

The biological mechanisms through which this compound exerts its effects are not fully understood. However, it is hypothesized that:

  • Interaction with Receptors : The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
  • Influence on Cell Viability : Studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of specific intracellular signaling cascades.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

  • Anticonvulsant Studies : Research has shown that certain diazepane derivatives exhibit significant anticonvulsant properties in animal models. For instance, studies involving structurally similar compounds demonstrated a reduction in seizure frequency and severity when administered to rodents .
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of diazepane derivatives against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could inhibit cell proliferation effectively at certain concentrations .
  • Neuroprotective Effects : Some research suggests that diazepane derivatives may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticonvulsantReduced seizure frequency
CytotoxicityInhibition of cancer cell growth
NeuroprotectionReduced oxidative stress

Q & A

Q. How can the synthesis of tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
  • Cyclization Conditions : Use diamine precursors with tert-butyl chloroformate under inert atmospheres (N₂/Ar) to minimize side reactions.
  • Temperature Control : Maintain 0–5°C during alkylation steps to reduce thermal decomposition .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Yield Improvement : Pre-activate starting materials (e.g., pre-stir diamines with bases like K₂CO₃) to enhance reactivity .

Table 1 : Representative Reaction Conditions and Yields

StepSolventTemperature (°C)Catalyst/BaseYield (%)Source
Diazepane ring formationDCM25TEA65–70
tert-Butyl introductionTHF0–5NaH80–85

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify diazepane ring protons (δ 3.2–3.8 ppm) and tert-butyl group (δ 1.4 ppm, singlet).
  • ¹³C NMR : Confirm carbonyl (C=O, ~155 ppm) and quaternary carbons in the tert-butyl group .
  • IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 269.2234 for C₁₃H₂₅N₂O₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Model Selection : Use density functional theory (B3LYP/6-31G*) to calculate electron density maps and Fukui indices, identifying electrophilic sites (e.g., carbonyl carbon) .
  • Transition State Analysis : Simulate reaction pathways for SN2 mechanisms at the diazepane nitrogen to predict regioselectivity .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for reactions with methyl iodide) .

Q. How should researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer :
  • Assay Design :
  • Control for non-specific binding using competitive inhibitors (e.g., ATP in kinase assays).
  • Validate enzyme activity with positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Data Interpretation :
  • Use surface plasmon resonance (SPR) to distinguish true binding from aggregation artifacts.
  • Apply Hill slope analysis to identify cooperative effects in dose-response curves .

Table 2 : Example Bioactivity Discrepancies and Resolutions

Observed ActivityPotential CauseResolution MethodSource
High IC₅₀ variabilityCompound aggregationDynamic light scattering (DLS)
Non-linear kineticsAllosteric modulationSPR + mutagenesis studies

Q. What strategies enable selective functionalization of the diazepane ring without compromising the tert-butyl group?

  • Methodological Answer :
  • Protection/Deprotection :
  • Use acid-labile tert-butyl carbamate protection (removable with TFA/DCM) during ring modifications .
  • Directed Metalation :
  • Employ Pd-catalyzed C–H activation at the 6-position using directing groups (e.g., pyridinylmethyl) .
  • Photoredox Catalysis :
  • Modify methyl groups via radical-based alkylation under blue light (e.g., Ir(ppy)₃ catalyst) .

Methodological Considerations

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR titration vs. ITC for binding affinity) .
  • Advanced Purification : For chiral variants, use HPLC with Chiralpak columns to separate enantiomers .

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